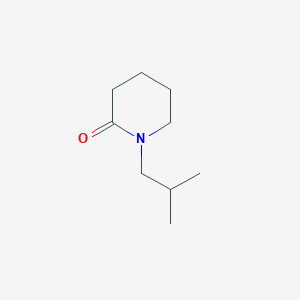
1-イソブチルピペリジン-2-オン
概要
説明
1-Isobutylpiperidin-2-one is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. This compound is known for its versatile applications in various fields, including organic synthesis and pharmaceuticals. Its molecular formula is C9H17NO, and it has a molecular weight of 155.24 g/mol.
科学的研究の応用
1-Isobutylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: This compound is utilized in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: 1-Isobutylpiperidin-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-isobutyl-4-piperidone with suitable reagents can yield 1-isobutylpiperidin-2-one. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 1-isobutylpiperidin-2-one often involves large-scale chemical processes. These processes are designed to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-quality 1-isobutylpiperidin-2-one.
化学反応の分析
Types of Reactions: 1-Isobutylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert 1-isobutylpiperidin-2-one to its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions involve replacing one functional group with another. For example, halogenation can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
作用機序
The mechanism of action of 1-isobutylpiperidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
類似化合物との比較
Piperidine: A basic structure similar to 1-isobutylpiperidin-2-one but without the isobutyl group.
Piperidin-2-one: Similar to 1-isobutylpiperidin-2-one but lacks the isobutyl substitution.
N-Methylpiperidin-2-one: Contains a methyl group instead of an isobutyl group.
Uniqueness: 1-Isobutylpiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds with targeted applications.
特性
IUPAC Name |
1-(2-methylpropyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-8(2)7-10-6-4-3-5-9(10)11/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOXDDQLNSTLNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
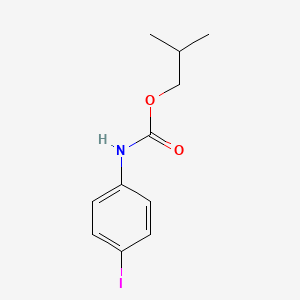
![2,6-dimethyl-1-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one](/img/structure/B2419103.png)
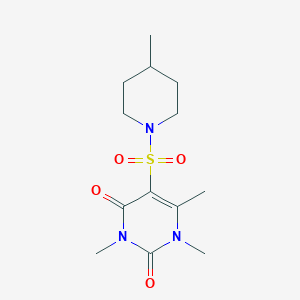
![3-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-methoxybenzenesulfonamide](/img/structure/B2419107.png)
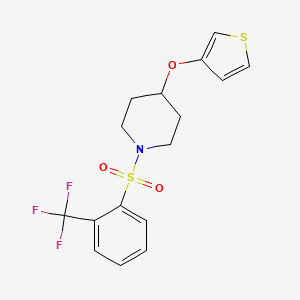
![2-[3-(4-Fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2419112.png)
![Methyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2419113.png)
![1-(3-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2419115.png)
![N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2419116.png)
![5-(1,2-benzoxazol-3-ylmethylsulfonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2419118.png)
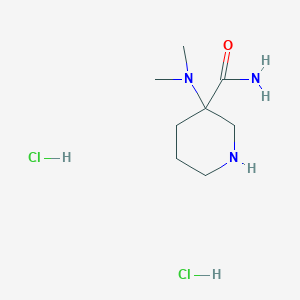

![4,5-Dimethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B2419121.png)

